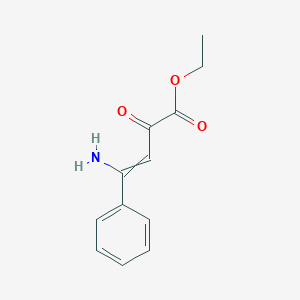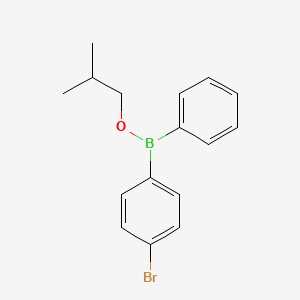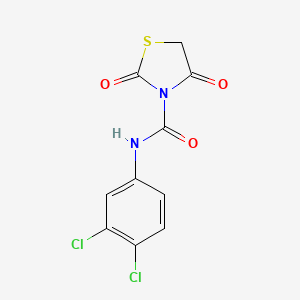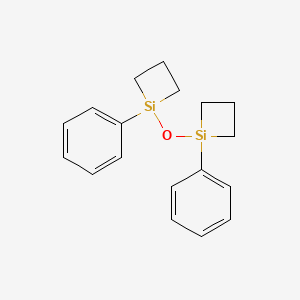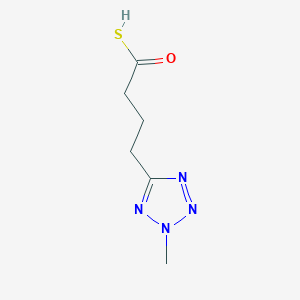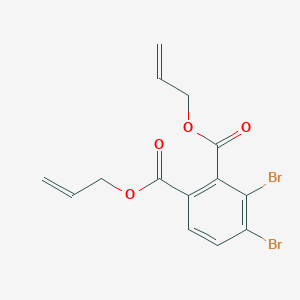
Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate is an organic compound that features a benzene ring substituted with two bromine atoms and two ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate typically involves the reaction of 3,4-dibromophthalic anhydride with allyl alcohol under acidic conditions to form the corresponding ester. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atoms on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Nucleophilic Substitution: Aqueous sodium hydroxide or other strong bases.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution Products: Various substituted benzene derivatives.
Hydrolysis Products: 3,4-dibromophthalic acid and allyl alcohol.
Oxidation and Reduction Products: Different oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate involves its interaction with various molecular targets. The bromine atoms and ester groups can participate in different chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species . The exact pathways and targets depend on the specific application and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromobenzene: A simpler compound with two bromine atoms on the benzene ring.
1,3-Dibromobenzene: Another isomer with bromine atoms in different positions.
1,4-Dibromobenzene: A compound with bromine atoms opposite each other on the benzene ring.
Uniqueness
Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate is unique due to the presence of both bromine atoms and ester groups on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications that are not possible with simpler dibromobenzene derivatives .
Propriétés
Numéro CAS |
92415-79-7 |
|---|---|
Formule moléculaire |
C14H12Br2O4 |
Poids moléculaire |
404.05 g/mol |
Nom IUPAC |
bis(prop-2-enyl) 3,4-dibromobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H12Br2O4/c1-3-7-19-13(17)9-5-6-10(15)12(16)11(9)14(18)20-8-4-2/h3-6H,1-2,7-8H2 |
Clé InChI |
IJVXJAGRWQVWCP-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)C1=C(C(=C(C=C1)Br)Br)C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)
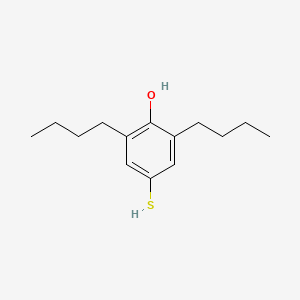
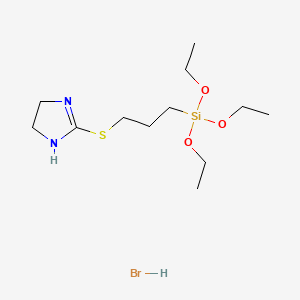

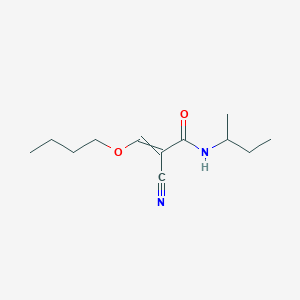

![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)
